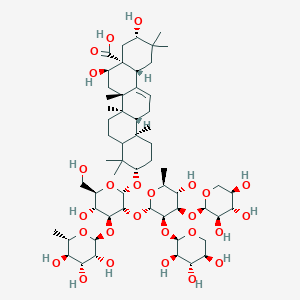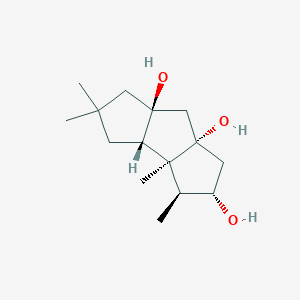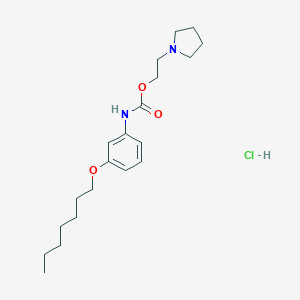
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. This compound was first synthesized in 2009 and has since been studied extensively for its effects on various biochemical and physiological processes.
Mecanismo De Acción
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride acts as a selective inhibitor of the reuptake of serotonin and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. As a result, the levels of these neurotransmitters in the synaptic cleft are increased, leading to a greater activation of postsynaptic receptors and an overall increase in neurotransmitter activity.
Efectos Bioquímicos Y Fisiológicos
The increased activity of serotonin and norepinephrine in the brain has been shown to have a number of biochemical and physiological effects. These include an improvement in mood, a reduction in anxiety and stress, and an increase in cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride for lab experiments is its high selectivity for serotonin and norepinephrine reuptake inhibition. This means that it has a lower risk of producing unwanted side effects compared to other compounds that target multiple neurotransmitter systems. However, one limitation is that it may not be effective for all types of anxiety and depression, as different individuals may have different underlying causes for their symptoms.
Direcciones Futuras
There are several potential future directions for research on 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride. One area of interest is its potential as a treatment for other medical conditions, such as chronic pain and addiction. Another potential direction is the development of more selective and potent inhibitors of serotonin and norepinephrine reuptake, which could lead to improved therapeutic outcomes and fewer side effects. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride and its effects on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride involves the reaction of 3-(heptyloxy)phenyl isocyanate with pyrrolidine in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Aplicaciones Científicas De Investigación
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride has been found to have potential therapeutic uses in the treatment of various medical conditions. One of the most significant areas of research has been its potential as a treatment for anxiety and depression. Studies have shown that the compound acts as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
Propiedades
Número CAS |
152676-49-8 |
|---|---|
Nombre del producto |
2-(1-Pyrrolidinyl)ethyl (3-(heptyloxy)phenyl)carbamate monohydrochloride |
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22;/h9-11,17H,2-8,12-16H2,1H3,(H,21,23);1H |
Clave InChI |
RPZHINSXSBLGBA-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |
SMILES canónico |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2.Cl |
Otros números CAS |
152676-49-8 |
Sinónimos |
(3-(heptyloxy)phenyl)carbamic acid 2-(1-pyrrolidinyl)ethyl ester 3-heptyloxyphenylcarbamic acid pyrrolidinoethyl ester drug XX Z drug XX Z hydrochloride pyrrolidinoethyl 3-heptyloxyphenylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



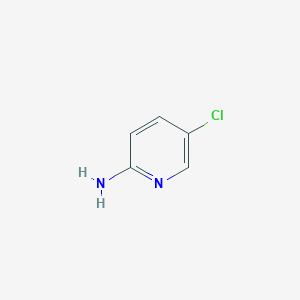
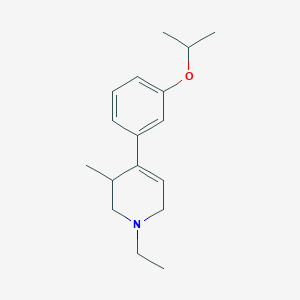
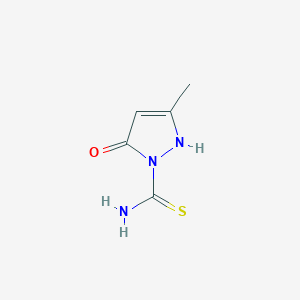
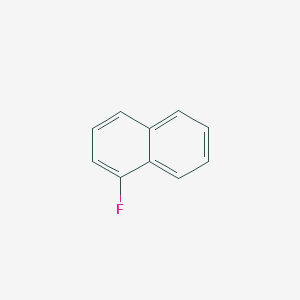
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
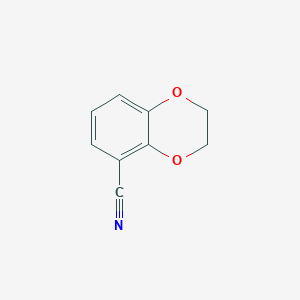
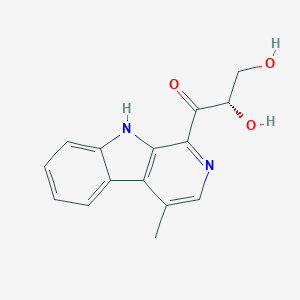
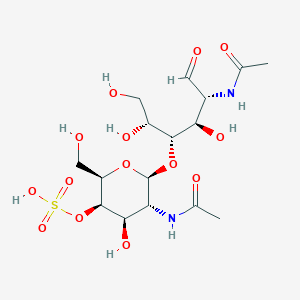
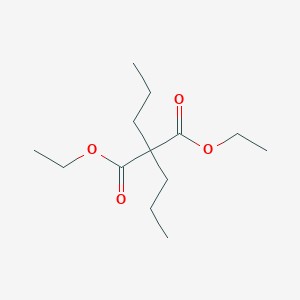
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
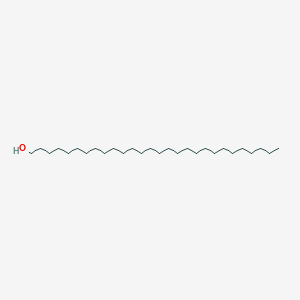
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
